molecular formula C11H6BrN3O6 B11532222 5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11532222
M. Wt: 356.09 g/mol
InChI Key: OSJYIXXNFQYEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a nitro group, and a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

    Condensation: Primary amines or hydrazines in the presence of an acid catalyst are typically employed.

Major Products

    Reduction: 5-Amino-2-hydroxy-3-nitrophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Condensation: Schiff bases and hydrazones.

Scientific Research Applications

5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a diazinane trione moiety allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C11H6BrN3O6

Molecular Weight

356.09 g/mol

IUPAC Name

5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H6BrN3O6/c12-5-1-4(8(16)7(3-5)15(20)21)2-6-9(17)13-11(19)14-10(6)18/h1-3,16H,(H2,13,14,17,18,19)

InChI Key

OSJYIXXNFQYEHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=O)NC2=O)O)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.